molecular formula C9H9ClO2 B102860 (4-Methylphenoxy)acetyl chloride CAS No. 15516-47-9

(4-Methylphenoxy)acetyl chloride

Cat. No.: B102860
CAS No.: 15516-47-9
M. Wt: 184.62 g/mol
InChI Key: VUVSVAJNUZCUFV-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the para position and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylphenoxy)acetyl chloride can be synthesized through the reaction of (4-methylphenoxy)acetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature. The general reaction is as follows:

(4-Methylphenoxy)acetic acid+Thionyl chloride(4-Methylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{(4-Methylphenoxy)acetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (4-Methylphenoxy)acetic acid+Thionyl chloride→(4-Methylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form (4-methylphenoxy)acetic acid and hydrochloric acid.

    Reduction: Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    (4-Methylphenoxy)acetic acid: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

(4-Methylphenoxy)acetyl chloride serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
  • Hydrolysis : Undergoes hydrolysis in the presence of water to regenerate (4-methylphenoxy)acetic acid and hydrochloric acid.
  • Reduction : Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.

These reactions enable the production of a wide array of derivatives that can be further explored for various applications.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new therapeutic agents. Its ability to modify biological molecules makes it valuable for synthesizing compounds that can interact with biological targets. For instance, it has been utilized to create inhibitors for specific enzymes and receptors, contributing to drug discovery efforts aimed at treating various diseases.

Biological Studies

The compound is also used in biological studies to synthesize compounds for biological assays. Its derivatives have been explored for their potential anticancer properties and other biological activities. Research has shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents.

Industrial Chemistry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its versatility allows it to be used in various formulations, enhancing the performance characteristics of end products.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel derivatives from this compound aimed at developing anticancer agents. The synthesized compounds were tested against several cancer cell lines, revealing promising results in terms of selective cytotoxicity. The study highlighted the potential for these derivatives to serve as lead compounds for further development in cancer therapy .

Case Study 2: Modulators of TRPM8

Another research focused on utilizing this compound derivatives as modulators of TRPM8, a receptor implicated in pain sensation and thermoregulation. The study demonstrated that specific derivatives exhibited significant modulation effects, suggesting their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butylphenoxy)acetyl chloride
  • (4-(3-Methylphenoxy)butyl chloride
  • (4-(2-Methylphenoxy)butyl chloride

Uniqueness

(4-Methylphenoxy)acetyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the properties of its derivatives. This substitution can affect the compound’s steric and electronic properties, making it distinct from other phenoxyacetyl chlorides.

Biological Activity

(4-Methylphenoxy)acetyl chloride, with the molecular formula C9_9H9_9ClO2_2, is an organic compound that serves as a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its reactivity as an acylating agent, allowing it to participate in various chemical reactions including nucleophilic substitutions, hydrolysis, and reductions.

The biological activity of this compound primarily stems from its ability to act as an acylating agent. It reacts with nucleophiles—such as amines, alcohols, and thiols—to form covalent bonds, leading to the production of various derivatives. This reactivity is crucial for its applications in medicinal chemistry and biological studies.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new therapeutic agents. Its derivatives have been synthesized for biological assays and studies, showcasing a range of biological activities. The specific molecular targets and pathways affected by these derivatives depend on the nature of the nucleophile involved in the reaction.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of compounds derived from this compound that exhibited significant biological activity. These compounds were tested for their herbicidal and fungicidal properties, showing moderate to good efficacy against various plant pathogens .
  • Neurotoxicology Studies : Research has indicated that certain phenoxyacetic acid derivatives, including those related to this compound, can exhibit neurotoxic effects. Investigations into their mechanisms have revealed insights into how these compounds interact with neural pathways and contribute to toxicity .
  • Environmental Impact : The compound's derivatives have been studied for their environmental persistence and potential health impacts due to pesticide exposure. Understanding these effects is crucial for evaluating risks associated with agricultural applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundModerate herbicidal and fungicidalMethyl substitution at para position
(4-tert-Butylphenoxy)acetyl chlorideVariesBulky tert-butyl group
(4-(3-Methylphenoxy)butyl chlorideVariesDifferent alkyl chain length

The presence of a methyl group at the para position in this compound influences its reactivity and the properties of its derivatives compared to similar compounds. This substitution can affect both steric and electronic properties, making it distinct in its biological applications .

Properties

IUPAC Name

2-(4-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSVAJNUZCUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450415
Record name p-Tolyloxy-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-47-9
Record name p-Tolyloxy-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)acetyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Oxalyl chloride (8.83 ml) and N,N-dimethylformamide (3 drops) were added at room temperature to a solution of 4-methylphenoxyacetic acid (6.73 g) in dichloromethane (70 ml), and the reaction mixture was stirred for 1.5 hours. The reaction solution was concentrated under reduced pressure, then the resulting acidic gas was removed as the toluene azeotrope, and the product was dried under reduced pressure to give 4-methylphenoxyacetyl chloride. A 1.61N solution of n-butyl lithium in hexane (25.2 ml) was added dropwise at −78° C. to a solution of (S)-4-benzyl-2-oxazolidinone (7.08 g) in tetrahydrofuran (70-ml), and after the completion of the dropwise addition, the reaction mixture was stirred at −78° C. for 30 minutes. To this resulting solution was added at −78° C. a solution of 4-methylphenoxyacetyl chloride obtained above in tetrahydrofuran (70 ml) followed by stirring at 0° C. for 1 hour. The resulting reaction mixture was partitioned between ethyl acetate and water, and the ethyl acetate layer was washed successively with a 1N aqueous solution of hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column (eluant; hexane/ethyl acetate =3/1˜1/1) to afford the target compound (9.00 g) as a colorless oil.
Quantity
8.83 mL
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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